molecular formula C23H26N4O3S B11623559 N-tert-butyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide

N-tert-butyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide

Cat. No.: B11623559
M. Wt: 438.5 g/mol
InChI Key: SBPNIOZLNFIJAB-FHVNQGANSA-N
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Description

3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a phenylpropenylidene group, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps. The initial step often includes the preparation of the benzisothiazole ring, followed by the introduction of the phenylpropenylidene group through a condensation reaction. The final step involves the formation of the hydrazino linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzisothiazole derivatives and phenylpropenylidene compounds. Examples include dichloroaniline and heparinoid derivatives .

Uniqueness: What sets 3-{(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-[(2E)-3-PHENYL-2-PROPEN-1-YLIDENE]HYDRAZINO}-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-[(E)-3-phenylprop-2-enylidene]amino]amino]propanamide

InChI

InChI=1S/C23H26N4O3S/c1-23(2,3)25-21(28)15-17-27(24-16-9-12-18-10-5-4-6-11-18)22-19-13-7-8-14-20(19)31(29,30)26-22/h4-14,16H,15,17H2,1-3H3,(H,25,28)/b12-9+,24-16+

InChI Key

SBPNIOZLNFIJAB-FHVNQGANSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC=CC3=CC=CC=C3

Origin of Product

United States

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